N-cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Description
N-cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic organic compound characterized by a cyclohexyl core substituted with a tetrazole ring and an acetamide group. The cyclopropyl moiety attached to the nitrogen of the acetamide distinguishes it from structurally related analogs. Tetrazole-containing compounds are pharmacologically significant due to their bioisosteric resemblance to carboxylic acids, enhancing metabolic stability and bioavailability .
Properties
IUPAC Name |
N-cyclopropyl-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c19-12(15-11-4-5-11)8-13(6-2-1-3-7-13)9-18-10-14-16-17-18/h10-11H,1-9H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUHSKFQEZJSPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2CC2)CN3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of azides with alkynes under copper-catalyzed conditions.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.
Cyclopropyl Group Addition: The cyclopropyl group can be added using a cyclopropanation reaction, typically involving the reaction of an alkene with a diazo compound in the presence of a metal catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and cyclohexyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the tetrazole ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide and its analogs:
Notes:
- *Estimated molecular weights based on structural formulae.
- Benzimidazole-containing analogs (e.g., STL251656) are prioritized for commercial synthesis, suggesting industrial relevance .
Research Findings and Functional Insights
Antimicrobial and Antiviral Potential
Tetrazole and benzoxazole derivatives exhibit broad-spectrum antimicrobial activity. For instance, Arpaci et al. (2002a, 2002b) demonstrated that cyclohexyl acetamide derivatives with tetrazole or benzoxazole substituents inhibit bacterial and fungal growth at MIC values of 8–64 μg/mL . While the target compound lacks direct testing, its tetrazole-methylcyclohexyl moiety aligns with these bioactive scaffolds.
Anticancer Activity
The tetrazole ring’s role in DNA alkylation or enzyme inhibition warrants further investigation.
Structural-Bioactivity Relationships
- Tetrazole vs. Carboxylic Acid : The tetrazole group improves metabolic stability compared to carboxylic acid analogs, a critical factor in drug design .
Biological Activity
Overview
N-cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic compound with significant biological activity, particularly in pharmacological research. Its unique structure, which combines cyclopropyl, cyclohexyl, and tetrazole moieties, contributes to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H21N5O
- IUPAC Name : N-cyclopropyl-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide
- Molecular Weight : 251.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tetrazole ring functions as a bioisostere for carboxylic acids, allowing it to engage with enzymes and receptors similarly. This interaction can lead to the modulation of various biochemical pathways, influencing cellular responses.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives bearing the tetrazole moiety have demonstrated moderate to excellent antitumor activity in vitro. One study reported that certain analogs exhibited IC50 values significantly lower than established drugs like sorafenib, indicating promising efficacy against cancer cell lines such as HT-29 and H460 .
| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| 10p | 0.08 | Sorafenib | 3.61 |
| 0.36 | 2.19 | ||
| 0.97 | 2.32 |
Antimicrobial Activity
This compound has also been investigated for its antibacterial and antifungal properties. Its structural components may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in pathogens.
Case Study 1: Antitumor Efficacy
A series of tetrazole derivatives were synthesized and evaluated for their antitumor potency. The compound 10p was found to be significantly more active than sorafenib against multiple cancer cell lines, suggesting that modifications in the tetrazole structure can lead to enhanced therapeutic effects .
Case Study 2: Mechanistic Insights
Research into the mechanism of action revealed that the compound may inhibit specific kinases involved in tumor growth and survival pathways. This inhibition is crucial for developing targeted cancer therapies that minimize side effects while maximizing efficacy.
Research Applications
This compound serves as a valuable biochemical probe in various fields:
- Chemistry : Utilized as a building block for synthesizing more complex molecules.
- Biology : Investigated for its role in modulating biological systems.
- Medicine : Explored for potential therapeutic applications beyond oncology, including anti-inflammatory and analgesic effects.
Q & A
Q. What are the key structural motifs in N-cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide, and how do they influence its reactivity?
The compound features three critical motifs:
- Cyclopropyl group : Enhances metabolic stability and modulates lipophilicity .
- Tetrazole ring : Acts as a bioisostere for carboxylic acids, improving bioavailability and binding to biological targets (e.g., enzymes or receptors) .
- Cyclohexyl-acetamide backbone : Provides conformational rigidity, influencing stereoelectronic interactions during synthesis or target binding . Methodological Insight: Computational modeling (e.g., DFT calculations) and X-ray crystallography (using SHELX programs ) can elucidate electronic and steric effects.
Q. What synthetic strategies are effective for preparing this compound?
A multi-step approach is typically employed:
- Step 1 : Cyclization to form the tetrazole ring via 1,3-dipolar cycloaddition (e.g., using NaN₃ and a nitrile precursor) .
- Step 2 : Alkylation of the cyclohexyl group with a chloromethyl-tetrazole intermediate under basic conditions (e.g., K₂CO₃ in acetone) .
- Step 3 : Amide coupling between the cyclopropylamine and the activated acetamide intermediate (e.g., using CDI or EDC/HOBt) . Key Optimization: Reaction monitoring via TLC and purification by column chromatography (PE/EA gradients) are critical for yield improvement .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the tetrazole ring and cyclopropane stereochemistry .
- HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H]+ observed at m/z 409.259 ).
- IR Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~3260 cm⁻¹ (N-H bend) confirm amide and tetrazole functionalities .
- X-ray Crystallography : SHELX-refined structures resolve conformational details (e.g., cyclohexyl chair vs. boat) .
Advanced Research Questions
Q. How do substituents on the tetrazole or cyclohexyl groups affect biological activity?
Comparative studies of analogs reveal:
- Tetrazole substitution : Replacing the 1H-tetrazole with a 2H-tetrazole reduces hydrogen-bonding capacity, diminishing enzyme inhibition (e.g., ACE inhibitors) .
- Cyclohexyl modifications : Fluorination at the cyclohexyl position enhances blood-brain barrier permeability but may introduce metabolic instability . Data Contradiction: While reports antimicrobial activity for tetrazole analogs, notes fluorinated acetamides exhibit divergent receptor binding, suggesting target specificity over broad-spectrum effects.
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Challenge : High conformational flexibility of the cyclohexyl group leads to poor crystal formation.
- Solution : Co-crystallization with stabilizing agents (e.g., PEG 4000) or using high-resolution synchrotron X-ray sources improves diffraction quality .
- Case Study : SHELXD-generated phase solutions resolved disorder in the cyclopropyl moiety for a related analog .
Q. How can researchers resolve discrepancies in reported biological data for this compound?
Discrepancies often stem from:
- Assay conditions : Variations in buffer pH or ionic strength alter tetrazole protonation states, affecting binding kinetics .
- Impurity profiles : Unoptimized synthetic routes (e.g., <95% purity) introduce byproducts that skew bioactivity results . Methodological Fix: Validate purity via HPLC (>98%) and replicate assays under standardized conditions (e.g., pH 7.4 PBS buffer).
Q. What mechanistic insights exist for its interaction with biological targets?
- Enzyme Inhibition : The tetrazole group chelates metal ions (e.g., Zn²⁺ in matrix metalloproteinases), while the cyclopropane stabilizes hydrophobic pockets .
- Receptor Binding : Molecular docking (AutoDock Vina) predicts strong van der Waals interactions between the cyclohexyl group and GPCR transmembrane domains . Experimental Validation: Isotopic labeling (e.g., ¹⁵N-tetrazole) paired with NMR titration quantifies binding affinities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
